C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine is a complex organic compound notable for its unique structural features, which include a benzimidazole ring fused with a cyclopropyl group and a phenylmethylamine moiety. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound is classified as an amine and a benzimidazole derivative, which are important classes of compounds in pharmaceutical research due to their diverse biological activities.
The synthesis of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine typically involves several key steps:
The synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Each step may involve specific reagents that must be handled with care due to their reactivity.
The molecular formula for C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine is C17H18ClN3, with a molecular weight of 299.8 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C17H18ClN3 |
Molecular Weight | 299.8 g/mol |
IUPAC Name | (1-cyclopropylbenzimidazol-2-yl)-phenylmethanamine;hydrochloride |
InChI | InChI=1S/C17H17N3.ClH/c18-16(12-6-2-1-3-7-12)17-19-14... |
InChI Key | FVQLKMVQZBBPIC-UHFFFAOYSA-N |
Canonical SMILES | C1CC1N2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)N.Cl |
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives for further study. Reaction conditions such as temperature, solvent, and catalyst choice play critical roles in determining the outcomes.
The mechanism of action for C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine involves its interaction with specific molecular targets within biological systems. The benzimidazole ring can form hydrogen bonds and π–π interactions with enzymes or receptors, thereby modulating their activity. The cyclopropyl and phenylmethylamine groups enhance binding affinity and specificity towards these targets.
This interaction can lead to various biological effects depending on the context of use, including potential antimicrobial or anticancer activities .
The compound exhibits characteristics typical of amines and heterocycles:
Key chemical properties include:
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine has diverse applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7